2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide
Description
This compound features a dihydropyrimidin-4-one core substituted at position 4 with a 4-methylphenyl group. The acetamide side chain is further functionalized with a (thiophen-2-yl)methyl group, introducing sulfur-containing aromaticity.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-4-6-14(7-5-13)16-9-18(23)21(12-20-16)11-17(22)19-10-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBAEQMTMREROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinone/Quinazolinone Hybrids (Compounds 8–12)
Key Differences :
- Substituents: Compounds 8–12 () feature a pyridinone or quinazolinone core instead of dihydropyrimidinone. Substituents include 4-methoxyphenyl (8), 4-chlorophenyl (9), 4-bromophenyl (10), 4-fluorophenyl (11), and phenyl (12), compared to the target’s 4-methylphenyl.
- Molecular Weight: These compounds have higher molecular weights (551.60–612.50 g/mol) due to additional cyano and quinazolinone groups.
- Activity : Designed as dual EGFR/BRAFV600E inhibitors, their potency is attributed to electron-withdrawing substituents (Cl, Br, F), which enhance binding to kinase active sites .
N-[(Pyridin-2-yl)methyl]acetamide Analogue
Key Differences :
- Heterocycle : Replaces the thiophen-2-ylmethyl group with pyridin-2-ylmethyl ().
- Electronic Effects: Pyridine’s nitrogen vs. Pyridine’s basicity may improve water solubility compared to the thiophene’s lipophilicity .
4-Fluorophenyl-Sulfamoyl Derivative (BG14882)
Key Differences :
- Substituents : BG14882 () substitutes the 4-methylphenyl with 4-fluorophenyl and introduces a sulfamoylphenyl group.
- Bioactivity : The sulfamoyl group enhances hydrogen-bonding capacity, likely improving target affinity. Fluorine’s electron-withdrawing nature may increase metabolic stability compared to the methyl group .
Thioacetamide Derivatives (Compounds 5.4, 5.12)
Key Differences :
- Linker : Compounds 5.4 and 5.12 () replace the acetamide oxygen with sulfur, forming a thioacetamide bridge.
- Physical Properties : Higher melting points (>280°C) due to increased rigidity and intermolecular interactions.
- Activity : Thioether linkages may enhance oxidative stability but reduce solubility compared to the target’s acetamide .
Morpholinyl-Trifluorophenyl Analog ()
Data Table: Comparative Analysis
*Estimated based on structural analogs.
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (Cl, F) in analogs enhance target binding but may reduce solubility. The target’s 4-methylphenyl offers a balance of hydrophobicity and metabolic stability .
- Heterocyclic Influence : Thiophene’s sulfur contributes to lipophilicity, while pyridine () or morpholine () substitutions modulate solubility and pharmacokinetics .
- Synthetic Routes : Alkylation of thiopyrimidines with chloroacetamides () is a viable method for synthesizing the target compound .
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